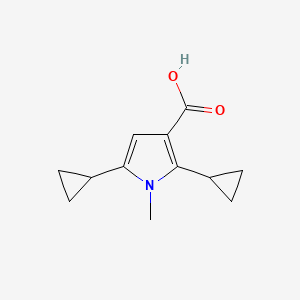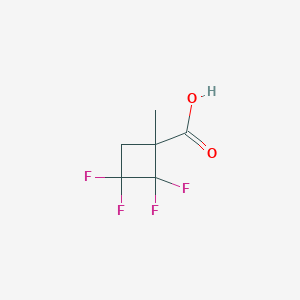
2-Hydroxy-2-(1-methylcyclobutyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(1-methylcyclobutyl)acetic acid is an organic compound characterized by a hydroxyl group and a carboxylic acid group attached to a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(1-methylcyclobutyl)acetic acid typically involves the reaction of 1-methylcyclobutanone with a suitable hydroxylating agent. One common method is the hydroxylation of 1-methylcyclobutanone using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-(1-methylcyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation and amines for amination are employed.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(1-methylcyclobutyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(1-methylcyclobutyl)ethanol.
Substitution: Formation of 2-chloro-2-(1-methylcyclobutyl)acetic acid or 2-amino-2-(1-methylcyclobutyl)acetic acid.
Applications De Recherche Scientifique
2-Hydroxy-2-(1-methylcyclobutyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(1-methylcyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, influencing their activity and function. The compound may modulate metabolic pathways by acting as an inhibitor or activator of key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-2-(1-ethylcyclobutyl)acetic acid
- 2-Hydroxy-2-(1-methylcyclopropyl)acetic acid
- 2-Hydroxy-2-(1-methylcyclopentyl)acetic acid
Uniqueness
2-Hydroxy-2-(1-methylcyclobutyl)acetic acid is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds with different ring sizes or substituents, it exhibits unique reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-hydroxy-2-(1-methylcyclobutyl)acetic acid |
InChI |
InChI=1S/C7H12O3/c1-7(3-2-4-7)5(8)6(9)10/h5,8H,2-4H2,1H3,(H,9,10) |
Clé InChI |
XKZPLWUVHDERBS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


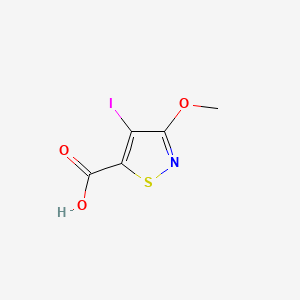
![rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13457360.png)
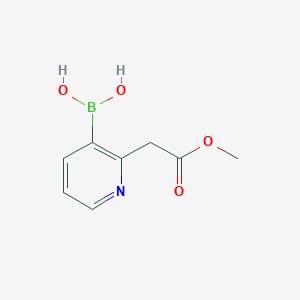
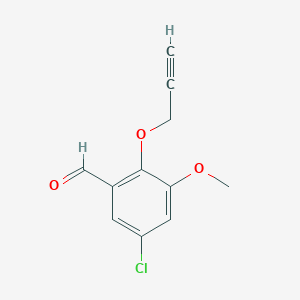

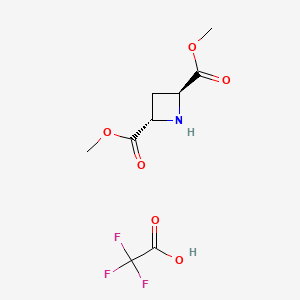
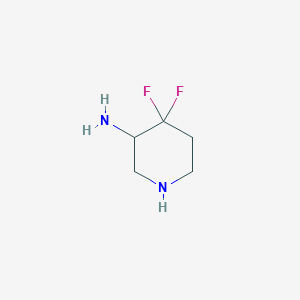
![(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13457404.png)



![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoicacid](/img/structure/B13457419.png)
